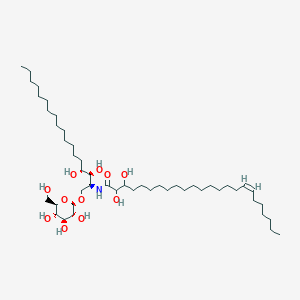

Catacerebroside C

Description

Properties

Molecular Formula |

C48H93NO11 |

|---|---|

Molecular Weight |

860.3 g/mol |

IUPAC Name |

(Z)-N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]-2,3-dihydroxytetracos-17-enamide |

InChI |

InChI=1S/C48H93NO11/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-40(52)43(54)47(58)49-38(37-59-48-46(57)45(56)44(55)41(36-50)60-48)42(53)39(51)34-32-30-28-26-24-16-14-12-10-8-6-4-2/h13,15,38-46,48,50-57H,3-12,14,16-37H2,1-2H3,(H,49,58)/b15-13-/t38-,39+,40?,41+,42-,43?,44+,45-,46+,48+/m0/s1 |

InChI Key |

IUDRSGVTSFBWPF-FYYRCVILSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NC(=O)C(C(CCCCCCCCCCCCC/C=C\CCCCCC)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)C(C(CCCCCCCCCCCCCC=CCCCCCC)O)O)O)O |

Synonyms |

catacerebroside C |

Origin of Product |

United States |

Emerging Separation Technologies

While traditional chromatographic methods have been successful in isolating Catacerebroside C, the field of natural product chemistry is continually advancing. mdpi.commdpi.com Emerging separation technologies offer the potential for more efficient, rapid, and higher-resolution purification of complex glycolipids. researchgate.netnih.gov

Modern techniques that could be applied to the isolation of Catacerebroside C include:

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These techniques utilize high pressure to pass the solvent through columns packed with smaller particles, leading to significantly higher resolution and faster separation times compared to traditional column chromatography. mdpi.com For glycolipids, both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) columns are commonly used. researchgate.netmdpi.com HILIC, in particular, is well-suited for separating polar compounds like glycolipids. researchgate.netnih.gov

Countercurrent Chromatography (CCC): This is a form of liquid-liquid partition chromatography that avoids the use of a solid support, thereby eliminating issues like irreversible sample adsorption. alfa-chemistry.com CCC is particularly advantageous for the preparative-scale separation of natural products and has been successfully applied to marine natural products. alfa-chemistry.com

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This advanced technique separates ions in the gas phase based on their size, shape, and charge. nih.govacs.org When coupled with mass spectrometry, IMS-MS can provide an additional dimension of separation, which is especially useful for distinguishing between isomeric and isobaric compounds that are difficult to resolve by chromatography alone. researchgate.netacs.org

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It combines the advantages of both gas and liquid chromatography and is considered a "green" technology due to the reduced use of organic solvents.

These emerging technologies have the potential to streamline the isolation of Catacerebroside C and other rare glycosphingolipids, facilitating further research into their biological properties. researchgate.net

Structural Elucidation Research of Catacerebroside C

Spectroscopic Analysis for Glycosphingolipid Structure Determination

The structural elucidation of glycosphingolipids is a challenging task due to their amphiphilic nature and the presence of multiple stereocenters in both the ceramide and sugar moieties. A synergistic application of high-resolution NMR and MS techniques is indispensable for the unambiguous assignment of the constitution and stereochemistry of these molecules. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. pageplace.de By measuring the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, chemists can deduce the connectivity of atoms and their spatial relationships. youtube.com For complex molecules like Catacerebroside C, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all chemical shifts and confirm the structure. libretexts.org

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR spectra are the foundation of structural analysis. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. youtube.com The ¹³C NMR spectrum reveals the number of non-equivalent carbons in the molecule. savemyexams.com

In the analysis of Catacerebroside C, the ¹H NMR spectrum would display characteristic signals for the anomeric proton of the glucose unit, protons on the sphingoid base and fatty acid chain, and numerous overlapping signals from the long aliphatic chains. hmdb.ca The ¹³C NMR spectrum would similarly show distinct signals for the anomeric carbon, carbons bearing hydroxyl groups, amide carbonyl carbon, and the olefinic carbons of the fatty acid chain, in addition to the signals for the long alkyl chains. libretexts.orgresearchgate.net

Table 1: Illustrative ¹H NMR Data for Key Moieties of Catacerebroside C (Note: The following data are representative examples for a compound with the structure of Catacerebroside C, as the specific data from the primary literature was not accessible.)

| Atom Position | Chemical Shift (δ, ppm) | Multiplicity |

| Glc H-1 | 4.92 | d |

| Sph H-2 (CH-N) | 4.68 | m |

| Sph H-3 (CH-O) | 4.15 | m |

| FA H-2' (CH-O) | 4.21 | m |

| FA H-17'/'18' (CH=CH) | 5.35 | m |

| Amide NH | 8.50 | d |

Table 2: Illustrative ¹³C NMR Data for Key Moieties of Catacerebroside C (Note: The following data are representative examples for a compound with the structure of Catacerebroside C, as the specific data from the primary literature was not accessible.)

| Atom Position | Chemical Shift (δ, ppm) |

| Glc C-1 | 105.4 |

| Sph C-1 | 70.2 |

| Sph C-2 | 53.6 |

| Sph C-3 | 75.8 |

| FA C-1' (C=O) | 175.1 |

| FA C-2' | 72.5 |

| FA C-17' | 130.1 |

| FA C-18' | 130.0 |

Two-Dimensional NMR (COSY, HMQC, HMBC, ROESY)

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. rsc.org

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds, helping to map out adjacent proton networks within the sugar, sphingoid base, and fatty acid fragments. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to, linking the ¹H and ¹³C assignments. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (2-4 bonds) between protons and carbons. This is vital for connecting the molecular fragments, for instance, by showing a correlation from the anomeric proton of glucose to C-1 of the sphingoid base, or from the NH proton to the carbonyl carbon (C-1') of the fatty acid. youtube.com

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, which is essential for determining the relative stereochemistry and the conformation of the glycosidic linkage. nih.gov

Mass Spectrometry (MS) in Glycosphingolipid Research

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula. pageplace.de Fragmentation analysis within the mass spectrometer provides further structural information by breaking the molecule into smaller, identifiable pieces. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that generates intact molecular ions from thermally fragile molecules like glycosphingolipids, making it ideal for accurate molecular weight determination. mdpi.com High-resolution ESI-MS (HR-ESI-MS) can provide the elemental composition of the parent ion, which for Catacerebroside C is C₄₈H₉₅NO₁₁. The fragmentation patterns observed in tandem MS (MS/MS) experiments reveal the sequence of the molecule. Key fragmentations include the loss of the sugar unit and cleavage at the amide bond, yielding ions corresponding to the ceramide and fatty acid components.

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

FAB-MS is another soft ionization technique that was historically crucial for the analysis of non-volatile and polar molecules like cerebrosides before the widespread adoption of ESI-MS. rsc.org In the positive-ion mode (+FAB-MS), it typically produces protonated molecular ions [M+H]⁺ and adducts with matrix or salt ions (e.g., [M+Na]⁺). The fragmentation patterns are similar to those in ESI-MS/MS, providing key structural information. For Catacerebroside C, prominent fragment ions would arise from the cleavage of the glycosidic bond (loss of the glucose moiety) and the amide linkage, which helps to identify the masses of the sphingoid base and the N-acyl chain.

Table 3: Predicted Key Ions in the Mass Spectrum of Catacerebroside C (Note: The m/z values are calculated based on the chemical formula C₄₈H₉₅NO₁₁ and represent expected ions.)

| Ion | Formula | Predicted m/z | Description |

| [M+H]⁺ | C₄₈H₉₆NO₁₁⁺ | 862.68 | Protonated Molecular Ion |

| [M+Na]⁺ | C₄₈H₉₅NNaO₁₁⁺ | 884.66 | Sodiated Adduct |

| [M-C₆H₁₀O₅+H]⁺ | C₄₂H₈₆NO₆⁺ | 700.64 | Aglycone fragment (Ceramide) |

| [C₂₄H₄₇O₃]⁺ | C₂₄H₄₇O₃⁺ | 383.35 | Fragment from Fatty Acyl Chain |

Tandem Mass Spectrometry (MS/MS, MSⁿ) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS or MSⁿ) is a powerful technique for the structural elucidation of complex molecules like Catacerebroside C. This method involves multiple stages of mass analysis, typically including the isolation of a specific ion, its fragmentation, and the analysis of the resulting fragments. This process provides detailed information about the molecule's structure, including the composition of its lipid and glycan portions.

In the analysis of glycosphingolipids, collision-induced dissociation (CID) is a commonly used fragmentation method. In positive ion mode, characteristic fragment ions can identify the lipid composition. For instance, ions with mass-to-charge ratios (m/z) of 264 (d18:1), 266 (d18:0), 292 (d20:1), and 236 (d16:1) are indicative of the sphingoid base composition. nih.gov This information is crucial for determining the specific lipoform of the cerebroside.

Multi-stage collisional dissociation (MSⁿ) offers even more detailed structural information than single-stage MS/MS. While CID-MS/MS may not always distinguish between isomers with subtle structural differences, MSⁿ can provide more in-depth fragmentation, aiding in their differentiation. nih.gov For complex glycans, different sialic acid linkages, which are critical in biological processes, can be distinguished using specialized derivatization techniques combined with tandem MS. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a particularly robust approach. ucdavis.edunih.gov It allows for the separation of different molecular species prior to MS analysis, which is essential for the characterization of complex mixtures. ucdavis.edu This combination enables the simultaneous determination of the glycan sequence and the lipid composition of glycosphingolipids. nih.gov

A summary of characteristic fragment ions in tandem mass spectrometry of glycosphingolipids is presented below:

| Ion (m/z) | Corresponding Structural Component |

| 264 | Sphingoid base (d18:1) |

| 266 | Sphingoid base (d18:0) |

| 292 | Sphingoid base (d20:1) |

| 236 | Sphingoid base (d16:1) |

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS)

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is an analytical technique renowned for its ultra-high resolution and mass accuracy. researchgate.net This makes it an invaluable tool for the analysis of complex mixtures, such as those containing various glycosphingolipid species. researchgate.net FT-ICR MS can distinguish between molecules with very similar masses, enabling the precise determination of elemental compositions.

The high resolving power of FT-ICR MS, which can exceed 1,000,000, allows for the separation of isotopic peaks and the confident assignment of molecular formulas to detected ions. researchgate.net This level of detail is critical for identifying and characterizing novel or unexpected glycosphingolipids in biological samples. The technique is sensitive enough to detect low-abundance species that might be missed by other methods. researchgate.net

In the context of glycosphingolipidomics, FT-ICR MS can be used to obtain high-resolution metabolic fingerprints. researchgate.net By analyzing the complex patterns of ions, researchers can identify changes in the glycosphingolipid profile associated with different biological states. While often used for direct infusion analysis, coupling FT-ICR MS with liquid chromatography (LC) can provide an even greater level of detail by separating isomers and isobars prior to mass analysis. awi.de This combination, however, results in longer analysis times. awi.de

The key features of FT-ICR MS relevant to Catacerebroside C analysis are:

| Feature | Advantage |

| Ultra-high Resolution | Enables separation of closely related molecular species and accurate mass measurements. researchgate.net |

| High Mass Accuracy | Allows for confident determination of elemental compositions. |

| High Sensitivity | Facilitates the detection of low-abundance glycosphingolipids. researchgate.net |

Hydrophilic Interaction Liquid Chromatography—Electrospray Ionization Mass Spectrometry (HILIC-ESI-MS)

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Electrospray Ionization Mass Spectrometry (HILIC-ESI-MS) is a powerful method for the analysis of polar lipids like Catacerebroside C. nih.govupce.cz HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent. chromatographyonline.com This setup is well-suited for retaining and separating polar analytes.

One of the major advantages of HILIC is its ability to separate lipid classes, which helps to reduce the ambiguity in lipid identification. waters.com For instance, HILIC can separate different classes of glycosphingolipids, as well as other polar lipids like phosphatidylinositols and phosphatidylglycerols. nih.gov This class separation simplifies the subsequent mass spectrometric analysis and improves the reliability of quantification, especially when using class-specific internal standards. upce.cz

The combination of HILIC with ESI-MS allows for the sensitive detection and characterization of the separated lipid species. researchgate.net The method has been successfully applied to the quantitative analysis of various polar lipids in biological tissues. nih.govupce.cz For example, a HILIC-ESI-MS method has been optimized for the analysis of gangliosides and other polar lipid classes in renal cell carcinoma, demonstrating its utility in clinical research. nih.gov The use of a silica (B1680970) hydride column in HILIC can enable the characterization of numerous lipid classes in a single analytical run. upce.cz

A typical HILIC-ESI-MS workflow for glycosphingolipid analysis includes:

| Step | Description |

| Lipid Extraction | Isolation of lipids from the biological matrix using a suitable solvent system. upce.cz |

| HILIC Separation | Separation of lipid classes on a polar stationary phase. chromatographyonline.comwaters.com |

| ESI-MS Detection | Ionization of the eluted lipids and their detection by the mass spectrometer. researchgate.net |

| Data Analysis | Identification and quantification of lipid species based on their retention time and mass-to-charge ratio. nih.gov |

Matrix-Assisted Laser Desorption Ionization—Time of Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption Ionization—Time of Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that is particularly useful for the analysis of large, non-volatile biomolecules like glycosphingolipids. nih.govmicropspbgmu.ru In this method, the analyte is co-crystallized with a matrix compound, and a laser is used to desorb and ionize the analyte molecules. nih.gov The time it takes for the ions to travel through a flight tube to the detector is measured, which is proportional to their mass-to-charge ratio.

MALDI-TOF MS has become a valuable tool in clinical and research settings due to its speed, sensitivity, and high throughput. micropspbgmu.ru It can provide a rapid profile of the glycosphingolipids present in a sample. mdpi.com While MALDI-TOF MS is excellent for determining the molecular weights of intact glycosphingolipids, distinguishing between structural isomers can be challenging in a single-stage MS experiment. mdpi.com

To overcome this limitation, MALDI-TOF can be coupled with tandem mass spectrometry (TOF/TOF). mdpi.comresearchgate.net In a MALDI-TOF/TOF experiment, specific ions can be selected and fragmented, providing more detailed structural information that can help differentiate between isomers. mdpi.com For example, the use of alkali earth metal additives in the sample preparation has been shown to improve the differentiation of ganglioside isomers by generating distinct fragment ions in the tandem mass spectra. mdpi.com

Key aspects of MALDI-TOF MS for glycosphingolipid analysis include:

| Feature | Application in Glycosphingolipid Analysis |

| Soft Ionization | Allows for the analysis of intact glycosphingolipids with minimal fragmentation. nih.gov |

| High Throughput | Enables the rapid screening of multiple samples. micropspbgmu.ru |

| Tandem MS (TOF/TOF) | Provides structural information for isomer differentiation. mdpi.comresearchgate.net |

| Imaging Capabilities | Can be used to map the spatial distribution of glycosphingolipids in tissue sections. x-mol.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. gelest.com The resulting IR spectrum provides a characteristic fingerprint of the functional groups present in the molecule. libretexts.orgspectroscopyonline.com This makes it a useful tool for the structural elucidation of compounds like Catacerebroside C.

The IR spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). libretexts.org Different types of bonds (e.g., C-H, O-H, C=O) absorb IR radiation at specific frequencies, resulting in characteristic absorption bands. libretexts.orgspectroscopyonline.com For a cerebroside, key functional groups that can be identified by IR spectroscopy include the hydroxyl (-OH) groups of the sugar and sphingoid base, the amide group linking the fatty acid, and the various C-H and C-O bonds.

The presence of a broad absorption band in the region of 3500-3200 cm⁻¹ is indicative of O-H stretching vibrations, characteristic of the multiple hydroxyl groups in the galactose and sphingosine (B13886) moieties. The C-H stretching vibrations of the aliphatic chains in the ceramide portion typically appear in the 3000-2850 cm⁻¹ region. libretexts.org The amide group gives rise to several characteristic bands, including the N-H stretching vibration around 3300 cm⁻¹ and the C=O stretching vibration (Amide I band) around 1650-1630 cm⁻¹.

A table of characteristic IR absorption frequencies for functional groups relevant to Catacerebroside C is provided below:

| Functional Group | Type of Vibration | Characteristic Absorption (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3500 - 3200 (broad) |

| N-H (amide) | Stretching | ~3300 |

| C-H (alkane) | Stretching | 3000 - 2850 |

| C=O (amide) | Stretching (Amide I) | 1650 - 1630 |

| C-O | Stretching | 1150 - 1050 |

Stereochemical Analysis of Catacerebroside C Components

The stereochemistry of the constituent parts of Catacerebroside C—the sugar moiety and the ceramide—is a critical aspect of its structural identity. The differentiation of stereoisomers, such as glucose and galactose, which only differ in the orientation of a hydroxyl group at a single carbon atom (C-4), is a significant analytical challenge. nih.gov

Determining the absolute configuration of the monosaccharide is essential. This is often achieved by acidic hydrolysis of the cerebroside to release the sugar, followed by derivatization and analysis using techniques like gas chromatography (GC) on a chiral stationary phase or by comparing its optical rotation to that of authentic standards.

Advanced analytical methods are continually being developed to address the challenge of stereoisomer differentiation. While mass spectrometry is powerful for determining composition and connectivity, it is often insensitive to stereochemistry without prior separation or specific derivatization. Therefore, a combination of chromatographic and spectroscopic techniques is usually required for a complete stereochemical assignment.

Challenges and Innovations in Glycosphingolipid Isomer Differentiation

The structural analysis of glycosphingolipids (GSLs) is fraught with challenges, primarily due to their immense isomeric and isobaric diversity. researchgate.net GSLs can have isomers that differ in the type of monosaccharide (e.g., glucose vs. galactose), the linkage position of the sugars, the anomeric configuration (α or β), and the structure of the ceramide moiety, including the length, hydroxylation, and unsaturation of the fatty acyl and sphingoid base chains. nih.gov Distinguishing these subtle structural variations is a major analytical hurdle. nih.gov

Mass spectrometry (MS) is a cornerstone of GSL analysis, but conventional MS techniques often cannot differentiate between isomers. nih.gov This has spurred significant innovation in MS-based approaches. One major advancement is the coupling of liquid chromatography (LC) with MS. mdpi.com Techniques like hydrophilic interaction liquid chromatography (HILIC) can separate GSLs based on the polarity of their glycan headgroups, allowing for the resolution of some isomeric species before they enter the mass spectrometer. mdpi.com

Ion mobility spectrometry (IMS) coupled with MS has emerged as a particularly powerful tool for separating GSL isomers. researchgate.net IMS separates ions based on their size, shape, and charge in the gas phase. This additional dimension of separation can resolve isomers that are indistinguishable by mass alone, such as the common GlcCer/GalCer pair. researchgate.net Innovations in IMS technology, like trapped ion mobility spectrometry (TIMS), are continuously improving the power to separate isomers. researchgate.net

Tandem mass spectrometry (MS/MS) strategies are also crucial. While standard collision-induced dissociation (CID) may not always provide diagnostic fragments to differentiate isomers, more advanced fragmentation techniques or multi-stage fragmentation (MSⁿ) can sometimes yield unique product ions. nih.govmdpi.com Furthermore, chemical derivatization methods that are specific to certain linkages can be employed. For example, sialic acid linkage-specific alkylamidation (SALSA) can help distinguish between different sialic acid linkages in gangliosides. nih.gov Despite these advances, the lack of commercially available standards for many GSLs remains a significant obstacle to comprehensive structural characterization and quantification. nih.gov

Biosynthetic Pathways and Regulation Studies of Catacerebroside C

Elucidation of Precursor Molecules and Enzymatic Steps

The biosynthesis of glycosphingolipids, including Catacerebroside C, begins with the formation of a ceramide backbone. This process occurs in the endoplasmic reticulum. The ceramide then serves as a precursor for the synthesis of more complex glycosphingolipids. sigmaaldrich.com

The initial step in the formation of the glycan portion of most glycosphingolipids is the transfer of either glucose or galactose to the ceramide molecule. sigmaaldrich.com This results in the formation of glucosylceramide (GlcCer) or galactosylceramide (GalCer), respectively. sigmaaldrich.com In the case of Catacerebroside C, which is a type of cerebroside, the core structure is a galactosylceramide.

The synthesis of the necessary precursor, UDP-glucose, is dependent on the pentose (B10789219) phosphate (B84403) pathway, which provides both reducing equivalents (NADPH) and the glucose substrate. ebi.ac.uk The subsequent elongation of the glycan chain is carried out by a series of specific glycosyltransferases. sigmaaldrich.com

Identification and Characterization of Glycosyltransferases and Other Biosynthetic Enzymes

Glycosyltransferases are the key enzymes responsible for the synthesis of the glycan portion of glycosphingolipids. These enzymes catalyze the transfer of a monosaccharide from an activated nucleotide sugar donor to an acceptor molecule, which in this case is the growing glycosphingolipid. nih.gov

The synthesis of the galactosylceramide core of Catacerebroside C is catalyzed by a specific galactosyltransferase that transfers galactose from UDP-galactose to ceramide. nih.gov Glycosyltransferases are typically type II transmembrane proteins with a short N-terminal cytoplasmic tail, a transmembrane domain, and a large C-terminal catalytic domain located in the lumen of the Golgi apparatus. nih.gov

The activity and substrate specificity of these enzymes are crucial in determining the final structure of the glycosphingolipid. While the "one enzyme-one linkage" concept was initially proposed, it is now understood that some glycosyltransferases can recognize multiple substrates and catalyze the formation of different linkages. sigmaaldrich.com

Investigation of Metabolic Pathways and Turnover Mechanisms

Glycosphingolipid metabolism is a dynamic process involving both synthesis and degradation. The balance between these two processes determines the cellular levels of specific glycosphingolipids. The turnover of these molecules is essential for maintaining cellular homeostasis and for responding to various stimuli.

The metabolic flux through the glycosphingolipid biosynthetic pathway is regulated by the availability of substrates and the activity of the biosynthetic enzymes. wikipedia.org The degradation of glycosphingolipids occurs in the lysosomes, where a series of specific hydrolases sequentially cleave the sugar residues.

The rate of turnover can be influenced by various factors, including the metabolic state of the cell. For instance, in cancer cells, there is often an increased rate of glycolysis, which can lead to an increased flux into pathways that produce precursors for biosynthesis, including the hexosamine pathway which is involved in the synthesis of glycosylation substrates. mdpi.com

Genetic and Molecular Approaches to Biosynthesis Research

The study of the genes encoding the biosynthetic enzymes has been instrumental in understanding the synthesis of glycosphingolipids. Molecular cloning and characterization of these genes have allowed for the production of recombinant enzymes and the investigation of their properties in vitro. nih.gov

Genetic approaches, such as the creation of knockout mouse models, have been used to investigate the physiological functions of specific glycosphingolipids and the enzymes involved in their synthesis. nih.gov These studies have provided valuable insights into the roles of these molecules in various biological processes.

Furthermore, the development of molecular tools and techniques has enabled the detailed analysis of the regulation of gene expression for the biosynthetic enzymes. nih.gov These approaches are critical for understanding how cells control the synthesis of specific glycosphingolipids in response to different signals and developmental cues.

Regulation of Glycosphingolipid Expression in Cellular Systems

The expression of glycosphingolipids is tightly controlled at multiple levels, including the regulation of the expression of the biosynthetic enzymes. frontiersin.org Various external signals, such as cytokines and growth factors, can modulate the expression of glycosyltransferases, leading to changes in the cellular glycosphingolipid profile. frontiersin.org

For example, the liver X receptor (LXR), a nuclear receptor involved in lipid metabolism, has been shown to directly regulate the expression of glucosylceramide synthase, a key enzyme in glycosphingolipid biosynthesis. pnas.org Activation of LXR leads to an increase in glycosphingolipid levels. pnas.org

The regulation of glycosphingolipid expression is also cell-type specific and can change during cellular differentiation and activation. biologists.comfrontiersin.org This precise control allows cells to tailor their glycosphingolipid composition to their specific functions and environment.

Chemical Synthesis and Semisynthetic Derivatization of Catacerebroside C

Total Synthesis Strategies for Complex Glycosphingolipids

A total synthesis for Catacerebroside C has not yet been reported in scientific literature. The total synthesis of complex glycosphingolipids is a formidable challenge in organic chemistry, primarily due to the structural complexity and the need for precise stereochemical control at multiple chiral centers in both the glycan and lipid moieties. mdpi.com

General strategies for GSL synthesis often involve the convergent assembly of a complex glycan donor and a lipid acceptor, such as an azido-sphingosine derivative. mdpi.com This process requires extensive use of protecting groups to selectively mask and unmask hydroxyl and amino functionalities during the construction of the oligosaccharide and its subsequent coupling to the lipid backbone. mdpi.com The development of a total synthesis for Catacerebroside C would require a carefully planned route to construct the β-glycosidic linkage, assemble the sphinganine (B43673) base with its specific stereochemistry, and synthesize the unique dihydroxy-17Z-tetracosenoyl fatty acid chain.

Chemoenzymatic Synthetic Approaches

There are no published reports detailing a chemoenzymatic synthesis of Catacerebroside C. Chemoenzymatic strategies combine the efficiency and versatility of chemical synthesis with the high regio- and stereoselectivity of enzymatic transformations. nih.gov This approach is particularly advantageous for the synthesis of complex glycoconjugates like GSLs, as it can significantly reduce the number of protection and deprotection steps required in a purely chemical synthesis. mdpi.comyoutube.com

A common chemoenzymatic route involves the chemical synthesis of a simplified lipid acceptor and a sugar donor, which are then elaborated or coupled using specific enzymes like glycosyltransferases. youtube.comrsc.org For instance, a chemically synthesized lactosyl sphingosine (B13886) can be extended by various glycosyltransferases in efficient one-pot multi-enzyme (OPME) systems to create more complex gangliosides. thermofisher.com A hypothetical chemoenzymatic synthesis of Catacerebroside C might involve the enzymatic glucosylation of a chemically synthesized sphinganine derivative.

Enzymatic Synthesis of Catacerebroside C and Analogs

The specific enzymatic pathway for the biosynthesis of Catacerebroside C in its native source, Catathelasma ventricosum, has not been elucidated, and no in vitro enzymatic synthesis has been described. The natural production of GSLs in organisms occurs through a stepwise process involving a series of specialized enzymes. nih.gov This begins with the synthesis of the ceramide backbone, followed by the sequential addition of sugar units from activated sugar-nucleotide donors, catalyzed by specific glycosyltransferases. nih.govkaust.edu.sa

Enzymatic synthesis of GSLs in a laboratory setting leverages these biocatalysts. ogt.com For example, glycosynthases, which are engineered glycosidases, can catalyze the formation of the glycosidic bond between a sugar and a ceramide. sigmaaldrich.com The synthesis of GSL analogs is often achieved by exploiting the substrate promiscuity of certain enzymes, allowing them to accept modified sugar or lipid substrates. spectroscopyonline.commdpi.com This enables the creation of a library of related compounds for further study. mdpi.com

Derivatization for Probing Biological Functions

Specific derivatization of Catacerebroside C to create probes for studying its biological functions has not been reported. Derivatization is a critical tool in chemical biology, involving the modification of a natural compound to introduce new functionalities without significantly altering its fundamental biological activity. researchgate.netroche.com For GSLs, this often means attaching a reporter tag or a reactive group that allows for visualization or interaction studies within a biological system. uni.lu

There is no literature available on the design or synthesis of labeled probes specifically for Catacerebroside C. The development of such probes is essential for investigating the localization, transport, and interactions of GSLs in living cells. stanford.edu This typically involves attaching a molecular tag, such as a fluorophore (e.g., BODIPY, NBD), to the GSL molecule. nih.gov The label is often attached to the acyl chain of the ceramide moiety to minimize interference with the glycan headgroup's biological recognition. stanford.edu

Other advanced probes include photoresponsive tags, which allow for the light-induced activation or switching of the molecule's properties, and photoactivatable derivatives that assist in imaging lipid dynamics. uni.lu The synthesis of a labeled Catacerebroside C probe would require a semisynthetic approach, modifying the natural compound or incorporating a labeled precursor during a total or chemoenzymatic synthesis.

No applications of bioorthogonal chemistry have been specifically reported for the study of Catacerebroside C. Bioorthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. nih.gov This methodology has become a powerful tool for studying biomolecules like GSLs. stanford.edu

The typical strategy involves metabolically incorporating a sugar or lipid precursor containing a "bioorthogonal" chemical handle, such as an azide (B81097) or an alkyne, into the GSL structure. lipidmaps.orgstanford.edu This handle does not react with any native functional groups in the cell. Subsequently, a probe molecule (e.g., a fluorophore) carrying the complementary reactive partner is introduced, which then selectively "clicks" onto the bioorthogonal handle, allowing for specific labeling and visualization of the target GSL. lipidmaps.org This approach avoids the potential perturbations caused by large, pre-attached fluorescent labels. stanford.edu

Biological Activity Research and Mechanistic Investigations of Catacerebroside C

Role in Cellular Signaling Pathways

Glycosphingolipids (GSLs) are integral components of the cell membrane and are crucial players in a multitude of cellular signaling events. ebi.ac.uk Their strategic location at the cell surface allows them to act as key mediators in the communication between the cell and its external environment. The carbohydrate portion of these molecules, known as the glycan, extends into the extracellular space and is involved in molecular recognition and cell-to-cell interactions. ebi.ac.uk The lipid portion, ceramide, is embedded within the plasma membrane, anchoring the molecule and allowing it to interact with other membrane components. This unique structure enables GSLs to participate in the regulation of various signaling pathways that govern cell growth, differentiation, adhesion, and apoptosis.

Interactions with Receptor Tyrosine Kinases and Growth Factor Receptors

While direct interactions between Catacerebroside C and receptor tyrosine kinases (RTKs) have not been specifically documented, it is well-established that GSLs can modulate the activity of these important receptors. GSLs can directly bind to RTKs or associate with them within specialized membrane microdomains, thereby influencing receptor dimerization, phosphorylation, and subsequent downstream signaling. For instance, some GSLs have been shown to enhance or inhibit the signaling of growth factor receptors such as the epidermal growth factor receptor (EGFR) and the platelet-derived growth factor receptor (PDGFR). This modulation can occur through allosteric effects on the receptor conformation or by altering the receptor's localization within the plasma membrane.

Modulation of Intracellular Signaling Cascades (e.g., PI3K/Akt, MAP Kinase, Protein Kinase C)

The influence of GSLs extends to the modulation of critical intracellular signaling cascades. By interacting with and regulating the activity of membrane-associated proteins, including RTKs and other signaling molecules, GSLs can have a significant impact on downstream pathways such as the PI3K/Akt, MAP kinase, and Protein Kinase C (PKC) pathways. The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its activity can be influenced by the GSL composition of the membrane. Similarly, the MAP kinase cascade, which is involved in a wide range of cellular processes including proliferation, differentiation, and stress responses, can be modulated by GSLs. The activation of different isoforms of PKC, key enzymes in signal transduction, can also be affected by the local lipid environment created by specific GSLs.

Involvement in Cellular Communication and Cell-Cell Interactions

The oligosaccharide chains of GSLs play a direct and critical role in cellular communication and cell-cell interactions. ebi.ac.uk These glycan structures can act as ligands for specific carbohydrate-binding proteins (lectins) on adjacent cells, mediating cell adhesion and recognition. ebi.ac.uk This type of interaction is fundamental to processes such as immune responses, where the recognition of specific GSLs on the surface of pathogens or other cells can trigger an immune cascade. Furthermore, GSLs are involved in the formation of stable cell-cell junctions, contributing to the maintenance of tissue architecture and integrity.

Functional Contributions to Membrane Organization and Dynamics

GSLs are not merely passive components of the cell membrane; they actively contribute to its organization and dynamic nature. Their amphipathic character, with a hydrophilic carbohydrate headgroup and a hydrophobic lipid tail, drives their self-assembly and their interactions with other membrane lipids and proteins. This results in a highly organized and dynamic membrane structure that is essential for proper cellular function.

Glycosphingolipid-Enriched Microdomains (Lipid Rafts) Research

A key aspect of the organizational role of GSLs is their propensity to form specialized microdomains within the plasma membrane known as lipid rafts. These domains are enriched in GSLs, cholesterol, and specific proteins. The saturated acyl chains of GSLs allow for tighter packing with cholesterol, leading to the formation of a more ordered and less fluid membrane environment compared to the surrounding glycerophospholipid-rich regions. Lipid rafts serve as platforms for the assembly of signaling complexes, concentrating specific receptors and downstream signaling molecules to enhance the efficiency and specificity of signal transduction. The presence of GSLs is therefore critical for the formation and stability of these important signaling hubs.

Glycosphingolipid-Lipid and Glycosphingolipid-Protein Interactions

Within the membrane, GSLs engage in a complex network of interactions with other lipids and with membrane proteins. The hydrogen-bonding capacity of their carbohydrate headgroups and the van der Waals interactions between their lipid chains contribute to the lateral organization of the membrane. GSLs can selectively interact with other lipids, such as cholesterol and other sphingolipids, to form distinct domains. Furthermore, GSLs can directly bind to and modulate the function of a variety of membrane proteins, including ion channels, transporters, and receptors. These interactions are crucial for maintaining the structural integrity of the membrane and for regulating the activity of its protein components.

Role in Cellular Processes

The intricate functions of glycosphingolipids in fundamental cellular activities have prompted research into the specific roles of Catacerebroside C.

Cell Growth and Proliferation Studies

Glycosphingolipids are known to be involved in the regulation of cell growth and proliferation. sigmaaldrich.com These molecules can modulate signal transduction pathways that control the cell cycle. nih.gov For instance, certain glycosphingolipids can influence the activity of protein kinases and growth factor receptors, which are central to initiating and sustaining cell proliferation. elifesciences.org The Rho-associated kinases (ROCK1 and ROCK2), which are effectors of Rho-GTPases, are critical for actomyosin (B1167339) contractility and have been shown to be essential for cell cycle progression and proliferation. elifesciences.org

The transition through the G1 phase of the cell cycle is a major point of regulation for cell proliferation and is highly dependent on mitogenic signals from growth factors. nih.gov Glycosphingolipids can influence these signaling pathways. Abnormal expression and altered structures of glycosphingolipids have been associated with the progression of diseases characterized by uncontrolled cell proliferation, such as cancer. mdpi.com While the broader family of glycosphingolipids is clearly implicated in cell growth, specific studies detailing the direct effects of Catacerebroside C on cell growth and proliferation pathways are not extensively documented in the currently available research. Further investigation is needed to elucidate the precise mechanisms by which Catacerebroside C may influence these fundamental cellular processes.

Cellular Differentiation and Morphogenesis Research

Cellular differentiation is the process by which unspecialized cells, such as stem cells, acquire specialized functions and morphologies. oregonstate.educationwikipedia.org This process is fundamental to the development of complex multicellular organisms from a single fertilized egg and continues in adult life for tissue repair and regeneration. wikipedia.orgclinicalgate.com Morphogenesis, the development of the shape and structure of organs and tissues, is intricately linked to differentiation, involving coordinated cell growth, movement, and programmed cell death. clinicalgate.comkenyon.edubritannica.com

Glycosphingolipids are key players in cellular differentiation. ebi.ac.uk Their expression patterns on the cell surface change as cells differentiate, making them useful as markers for specific cell lineages and differentiation stages. encyclopedia.pub For example, globo-series glycosphingolipids like SSEA-3 and SSEA-4 are characteristic of undifferentiated human pluripotent stem cells and their expression diminishes as the cells differentiate. ebi.ac.ukencyclopedia.pub These molecules are involved in cell recognition, adhesion, and signaling, all of which are critical for the organized development of tissues and organs. mdpi.com While the general role of glycosphingolipids in these processes is well-established, specific research detailing the direct involvement of Catacerebroside C in cellular differentiation and morphogenesis is limited.

Apoptosis and Cell Death Mechanisms

Apoptosis is a form of programmed cell death essential for normal development, tissue homeostasis, and eliminating damaged or infected cells. nih.govbdbiosciences.com It is a highly regulated process involving two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. nih.govmdpi.com The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane receptors, leading to the activation of a caspase cascade. nih.gov The intrinsic pathway is triggered by cellular stress and involves the release of cytochrome c from the mitochondria, which then activates caspases. nih.govmdpi.com

Glycosphingolipids have been implicated in the regulation of apoptosis. mdpi.com They can modulate signaling pathways that either promote or inhibit cell death. For example, some gangliosides, a class of acidic glycosphingolipids, can influence the function of death receptors and mitochondrial pathways. mdpi.com While the broader family of glycosphingolipids is known to participate in the complex regulation of apoptosis, specific studies detailing the direct role of Catacerebroside C in apoptosis and cell death mechanisms have not been prominently reported. Further research is required to understand if and how Catacerebroside C influences the molecular machinery of apoptosis.

Immunomodulatory Roles and Host-Pathogen Interactions

The immune system relies on a complex interplay of cells and molecules to defend against pathogens. Glycosphingolipids, being located on the cell surface, are critically positioned to participate in immune recognition and the modulation of immune responses.

Glycosphingolipids as Antigens

Glycosphingolipids can function as antigens, meaning they can be recognized by the immune system and elicit an immune response, particularly the production of antibodies. encyclopedia.pub The carbohydrate portions of these molecules are often the specific structures (epitopes) that are recognized. encyclopedia.pub The expression of certain glycosphingolipid antigens can be specific to certain cell types or differentiation stages, making them useful as cell markers. encyclopedia.pub

In the context of disease, the expression of specific glycosphingolipids can be altered. For instance, some tumor cells exhibit high levels of certain glycosphingolipids, which can act as tumor-associated antigens. nih.gov This has led to the investigation of these molecules as potential targets for cancer immunotherapy. nih.gov While Catacerebroside C is classified as a glycosphingolipid, research specifically identifying it as an antigen and detailing its interactions with the immune system in this capacity is not yet available.

Modulation of Immune Cell Functions

Beyond acting as passive antigens, glycosphingolipids can actively modulate the functions of immune cells. nih.gov They are involved in the complex signaling processes that govern immune cell activation, differentiation, and effector functions. oregonstate.edu For example, these molecules can influence the function of lymphocytes, macrophages, and dendritic cells, which are key players in both innate and adaptive immunity. ijcrt.orgkenhub.com

The interaction between host cells and pathogens often involves glycosphingolipids. nih.govnih.govpasteur.fr Pathogens have evolved strategies to interact with host cell surface molecules, including glycosphingolipids, to facilitate infection, persistence, and evasion of the host immune response. pasteur.frcsic.esmdpi.com Trogocytosis, a process where one cell extracts a membrane fragment from another, is one mechanism by which immune cells can acquire molecules like MHC, and this process can be influenced by receptor-ligand interactions involving glycosphingolipids. nih.gov Although the general immunomodulatory roles of glycosphingolipids are recognized, specific studies on how Catacerebroside C modulates immune cell functions are not detailed in the current literature.

Glycosphingolipid-Mediated Pathogen Recognition

Glycosphingolipids (GSLs), a class of lipids to which Catacerebroside C belongs, are pivotal components of the outer leaflet of cell membranes and play a significant role in the interaction between hosts and pathogens. frontiersin.orgfrontiersin.org These molecules can act as receptors for various pathogens, including viruses, bacteria, and fungi, facilitating their entry into host cells. frontiersin.orgmdpi.com The carbohydrate portions of GSLs are exposed to the extracellular environment, where they can be recognized by microbial adhesins or toxins. frontiersin.org

Fungal cerebrosides, structurally similar to Catacerebroside C, have been identified as bioactive molecules with roles in various cellular processes, including acting as antigenic molecules. nih.govfrontiersin.org For instance, monohexosylceramides from the rice pathogen Magnaporthe grisea can elicit a hypersensitive response in rice plants. nih.govscielo.brscielo.br This suggests that the host immune system can recognize these fungal GSLs, triggering a defense response.

The interaction between GSLs and the immune system is often mediated through specialized membrane microdomains known as lipid rafts. mdpi.come-dmj.orgimrpress.com These rafts, enriched in GSLs, cholesterol, and specific proteins, serve as platforms for signal transduction. mdpi.come-dmj.org Pathogens can exploit these rafts to enter host cells and manipulate host signaling pathways to their advantage. mdpi.com Conversely, the host's immune cells utilize GSL-enriched microdomains to recognize pathogen-associated molecular patterns (PAMPs). imrpress.com For example, lactosylceramide (B164483) (LacCer)-enriched microdomains are thought to function as pattern recognition receptors (PRRs) that can recognize β-glucan from fungi. researchgate.net

While direct studies on Catacerebroside C's role in pathogen recognition are not available, research on other fungal cerebrosides provides insights into its potential functions. A cerebroside from the marine fungus Penicillium islandicum, flavuside B, has demonstrated protective effects on human keratinocytes against damage induced by Staphylococcus aureus, showcasing both antimicrobial and anti-inflammatory properties. nih.gov This dual action suggests that fungal cerebrosides can modulate the host's response to bacterial pathogens. The antimicrobial effect of some cerebrosides is thought to arise from their ability to competitively bind to pathogens, thereby blocking the pathogens' interaction with host cell surface GSLs. nih.gov

The immune system has evolved to recognize specific molecular patterns on pathogens. Fungal GSLs, due to their unique structural features compared to mammalian GSLs, can be recognized by the host's innate immune system. nih.govfrontiersin.org For example, the C-type lectin receptor Mincle, present on macrophages, can recognize glycolipid ligands from pathogens and damaged cells, leading to an inflammatory response. frontiersin.org Although the direct interaction of Catacerebroside C with immune receptors has not been documented, its structural nature as a fungal glycosphingolipid suggests it could be a potential ligand for such receptors, thereby playing a role in the host's immune surveillance of fungal infections.

Role in Nervous System Function and Myelin Maintenance

Glycosphingolipids are critically important for the proper functioning of the nervous system, where they are particularly abundant. wikipedia.org They are integral components of neuronal and glial cell membranes, contributing to cell-cell recognition, signal transduction, and the structural integrity of the myelin sheath. nih.govacs.org

The myelin sheath is a multilayered membrane rich in lipids and proteins that insulates axons, allowing for the rapid and efficient conduction of nerve impulses. nih.gov Cerebrosides, particularly galactosylceramides, are major lipid components of myelin, constituting over 20% of its total lipid content. wikipedia.orgnih.gov The proper organization and stability of the myelin sheath are highly dependent on its lipid composition. While mice lacking the enzyme for GalCer synthesis can still form myelin, they exhibit severe neurological defects, including tremors and slow nerve conduction, highlighting the functional importance of these GSLs in myelin. nih.gov

The interaction between axons and the myelinating glial cells (oligodendrocytes in the central nervous system and Schwann cells in the peripheral nervous system) is crucial for myelin maintenance. Specific gangliosides, another class of GSLs, located on the axonal membrane interact with myelin-associated glycoprotein (B1211001) (MAG) on the inner layer of the myelin sheath. frontiersin.org Disruption of this interaction can lead to neurological disorders. frontiersin.org Although the specific role of Catacerebroside C in the nervous system has not been investigated, the fundamental importance of cerebrosides in myelin structure and function suggests a potential, yet unexplored, role.

While no direct evidence links Catacerebroside C to neuroactivity, some fungal secondary metabolites have been shown to possess neuroactive properties. nih.gov However, research on compounds from Catathelasma ventricosa, the source of Catacerebroside C, has primarily focused on the isolation and structural elucidation of its constituents. mykoweb.com There are no reports of neuroactive or neuroprotective effects specifically attributed to extracts of this fungus or its isolated compounds, including Catacerebroside C.

The table below summarizes the general functions of glycosphingolipids in the nervous system, which may provide a framework for future research on Catacerebroside C.

| Function | Description | Key Glycosphingolipids Involved |

| Myelin Structure | Major lipid component of the myelin sheath, contributing to its stability and insulating properties. wikipedia.orgnih.gov | Galactosylceramide, Sulfatide |

| Axon-Myelin Interaction | Mediate the interaction between the axon and the surrounding myelin sheath, crucial for long-term stability. frontiersin.org | Gangliosides |

| Signal Transduction | Participate in signaling cascades within neurons and glial cells. | Gangliosides, Cerebrosides |

| Cell-Cell Recognition | Involved in the recognition and adhesion between different cells of the nervous system. | Various Glycosphingolipids |

Further investigation is required to determine if Catacerebroside C, as a fungal cerebroside, has any direct or indirect effects on nervous system cells, myelin formation, or maintenance.

Structure Activity Relationship Sar Studies of Catacerebroside C

Identification of Key Structural Features for Biological Activity

Catacerebroside C, like other glycosphingolipids, possesses a characteristic amphipathic structure, which is fundamental to its biological activity. ebi.ac.uk This structure is comprised of a hydrophobic ceramide portion and a hydrophilic carbohydrate moiety. ebi.ac.uk The molecule was first isolated from the fungus Catathelasma ventricosa. acs.org The key structural components that are likely crucial for its biological effects, such as the observed antioxidant and cognitive-enhancing activities, include: researchgate.netcu.edu.eg

The Ceramide Backbone: This consists of a sphingoid base and a fatty acid.

Sphingoid Base: The long-chain amino alcohol core is critical for the structural integrity of the molecule. Variations in the length of the carbon chain, the degree of unsaturation, and the presence and position of hydroxyl groups on the sphingoid base can significantly influence how the molecule interacts with cell membranes and protein targets.

Fatty Acyl Chain: Catacerebroside C is characterized by a specific fatty acyl moiety. The length, saturation (presence of double bonds), and hydroxylation of this chain are pivotal. For instance, the cis-Δ17-fatty acyl moiety is a distinctive feature of Catacerebroside C. acs.org Alterations in this chain can affect the molecule's lipophilicity and its ability to embed within the lipid bilayer of cell membranes.

The Glycosidic Moiety: This is the sugar part of the molecule, which is glycosidically linked to the ceramide. In cerebrosides, this is typically a single sugar unit, such as glucose or galactose. This hydrophilic portion extends into the aqueous environment outside the cell and is often involved in molecular recognition processes, such as cell-cell adhesion and signaling. ebi.ac.uk The specific type of sugar and the stereochemistry of the glycosidic linkage are critical determinants of binding specificity to receptors or enzymes.

The biological activity of glycosphingolipids is often a result of the interplay between these structural features, which together define the molecule's three-dimensional shape and physicochemical properties.

Correlating Structural Modifications with Mechanistic Outcomes

While specific research on synthetic analogs of Catacerebroside C is limited, the principles of SAR can be illustrated by considering hypothetical modifications and their potential impact on biological activity. The study of analogs of other complex natural products, such as manzamines, has shown that even subtle changes, like the reduction of a double bond, can significantly alter biological potency. nih.gov

The following interactive table outlines potential modifications to the Catacerebroside C structure and their hypothetical effects on a given biological activity, based on general SAR principles for bioactive lipids.

Interactive Data Table: Hypothetical SAR of Catacerebroside C Analogs

| Analog | Structural Modification | Hypothetical Change in Lipophilicity | Predicted Impact on a Hypothetical Biological Activity (e.g., Enzyme Inhibition) |

| Catacerebroside C | (Parent Compound) | Baseline | Baseline Activity |

| Analog 1 | Saturation of the Δ17 double bond in the fatty acyl chain | Increase | May decrease activity if the double bond is crucial for conformational rigidity or binding. |

| Analog 2 | Shortening of the fatty acyl chain (e.g., from C24 to C16) | Decrease | Could decrease membrane insertion efficiency, potentially reducing activity. |

| Analog 3 | Addition of a hydroxyl group to the fatty acyl chain | Decrease | May increase solubility but could hinder binding to a hydrophobic pocket of a target protein. |

| Analog 4 | Replacement of the glucose moiety with a galactose moiety | No significant change | Could alter binding specificity, potentially increasing or decreasing activity depending on the target's sugar-binding preference. |

| Analog 5 | Removal of the C-3 hydroxyl group from the sphingoid base | Increase | May disrupt hydrogen bonding interactions with a target, likely decreasing activity. |

These hypothetical examples underscore the importance of systematic modification and biological testing to establish a definitive SAR for Catacerebroside C.

Computational Approaches in SAR Analysis

In the absence of extensive empirical data from synthetic analogs, computational methods serve as powerful tools for predicting the SAR of Catacerebroside C. researchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking can provide valuable insights. umb.edumdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the structural properties of a series of compounds and their biological activity. umb.edu For Catacerebroside C and its potential analogs, a QSAR study could correlate physicochemical descriptors (e.g., lipophilicity (logP), molecular weight, and electronic properties) with their observed biological activities. mdpi.com

Molecular Docking: This computational technique predicts the preferred orientation of a ligand (in this case, Catacerebroside C) when bound to a specific protein target. For instance, the cognitive-enhancing effects of extracts containing Catacerebroside C have been linked to the inhibition of acetylcholinesterase. cu.edu.eg Molecular docking simulations could elucidate the specific binding interactions between Catacerebroside C and the active site of this enzyme, highlighting which structural features are key for this inhibition. cu.edu.eg

The following table summarizes how computational approaches could be applied to the SAR analysis of Catacerebroside C.

Interactive Data Table: Application of Computational Methods in Catacerebroside C SAR

| Computational Method | Application to Catacerebroside C SAR | Predicted Outcome/Insight |

| Molecular Docking | Simulating the binding of Catacerebroside C to the active site of a target enzyme (e.g., acetylcholinesterase). cu.edu.eg | Identification of key amino acid residues involved in binding and the specific parts of Catacerebroside C (e.g., hydroxyl groups, fatty acid chain) that form crucial interactions. |

| QSAR | Developing a model based on a hypothetical series of Catacerebroside C analogs with varying fatty acid chain lengths. | A mathematical equation predicting how changes in chain length (a descriptor) affect biological activity (e.g., IC50). umb.edu |

| Molecular Dynamics (MD) Simulation | Simulating the behavior of Catacerebroside C within a model cell membrane over time. | Understanding how the compound orients itself in the lipid bilayer and its conformational flexibility, which can influence its interaction with membrane-bound proteins. |

These computational strategies can guide the rational design of novel, more potent, or selective analogs of Catacerebroside C for future therapeutic development.

Advanced Analytical Methodologies for Catacerebroside C Research

Lipidomics for Comprehensive Glycosphingolipid Profiling

Lipidomics, the large-scale study of lipids in biological systems, provides a powerful framework for the comprehensive profiling of glycosphingolipids, including Catacerebroside C. This approach aims to identify and quantify the entire lipid complement (the lipidome) of a cell, tissue, or organism.

Recent advancements in mass spectrometry (MS)-based lipidomics have enabled the detection and quantification of a vast number of lipid species. frontiersin.org The general workflow for lipidomics studies typically involves several key stages:

Lipid Extraction: The process often begins with the homogenization of the biological sample (e.g., tissue, cells, or plasma) in a suitable buffer. frontiersin.org A common method involves a monophasic extraction using a mixture of chloroform (B151607), methanol, and water to separate lipids from other cellular components. avantiresearch.com Further purification steps, such as solid-phase extraction (SPE) using C18 or silica (B1680970) gel cartridges, can be employed to isolate and concentrate GSLs. mdpi.com

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is frequently coupled with mass spectrometry (LC-MS) to separate the complex mixture of lipids prior to detection. creative-proteomics.comchemrxiv.org Hydrophilic interaction liquid chromatography (HILIC) is particularly effective for separating GSLs based on the polarity of their glycan headgroups. mdpi.com

Mass Spectrometry Analysis: The separated lipids are then introduced into a mass spectrometer for detection and identification. Electrospray ionization (ESI) is a soft ionization technique commonly used for GSL analysis, as it minimizes fragmentation and allows for the detection of intact molecular ions. creative-proteomics.comresearchgate.net

Data Analysis: The final step involves processing the vast amount of data generated by the mass spectrometer. Specialized software is used for peak picking, alignment, identification, and statistical analysis to reveal changes in the lipid profiles between different biological samples. news-medical.net

A significant challenge in GSL analysis is their structural diversity, arising from variations in both the glycan headgroup and the ceramide backbone. nih.gov To address this, researchers often use tandem mass spectrometry (MS/MS), which involves isolating a specific lipid ion and fragmenting it to obtain structural information. mdpi.com This technique allows for the determination of the monosaccharide sequence in the glycan chain and the composition of the fatty acid and sphingoid base in the ceramide moiety. mdpi.comcreative-proteomics.com

For instance, a comprehensive lipidomic analysis of rat tissues detected 652 different lipid species, highlighting the tissue-specific nature of lipid profiles. frontiersin.org Similarly, a study on human plasma identified 154 GSL species from seven different subclasses using HILIC-ESI-MS/MS. mdpi.com These studies underscore the power of lipidomics to provide a detailed snapshot of the GSL landscape in various biological contexts.

Table 1: Common Techniques in Lipidomics for Glycosphingolipid Profiling

| Technique | Description | Application in GSL Research |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UHPLC) | Separates components of a mixture based on their interactions with a stationary phase. | Used to separate different GSL species before mass spectrometry analysis. creative-proteomics.comchemrxiv.org |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | A variant of HPLC that uses a polar stationary phase to separate compounds based on their hydrophilicity. | Particularly effective for separating GSLs based on the polarity of their glycan headgroups. mdpi.com |

| Solid-Phase Extraction (SPE) | A sample preparation technique that uses a solid sorbent to isolate and concentrate analytes from a solution. | Used to purify and concentrate GSLs from complex lipid extracts. mdpi.com |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | A soft ionization technique that produces intact molecular ions from a liquid sample. | Commonly used for the sensitive detection of GSLs. creative-proteomics.comresearchgate.net |

| Tandem Mass Spectrometry (MS/MS) | Involves multiple stages of mass analysis, typically used for structural elucidation. | Provides detailed structural information about the glycan and ceramide portions of GSLs. mdpi.com |

Quantitative Analysis Techniques

Accurate quantification of Catacerebroside C and other GSLs is essential for understanding their biological functions and their roles in disease. Quantitative analysis in lipidomics can be either relative or absolute.

Relative Quantification: This approach compares the abundance of a specific lipid between different samples. It is often used in discovery-based lipidomics to identify lipids that are up- or down-regulated under different conditions.

Absolute Quantification: This method determines the exact concentration of a lipid in a sample. It requires the use of internal standards, which are known quantities of isotopically labeled or structurally similar lipids added to the sample before analysis.

Mass spectrometry is a cornerstone of quantitative lipid analysis. solubilityofthings.com Techniques like selected reaction monitoring (SRM) and multiple reaction monitoring (MRM) on triple quadrupole mass spectrometers offer high sensitivity and selectivity for quantifying specific lipids. These targeted approaches monitor specific precursor-to-product ion transitions for the analyte of interest and its corresponding internal standard.

Chromatographic methods also play a crucial role in quantification. pcc.eu The area of a chromatographic peak is proportional to the amount of the corresponding analyte. pcc.eu By comparing the peak area of the endogenous lipid to that of the internal standard, its concentration can be accurately determined.

Challenges in quantitative GSL analysis include their low abundance and the potential for ionization suppression by other more abundant lipid species. creative-proteomics.com To overcome these challenges, strategies such as permethylation, which involves chemically modifying the GSLs to enhance their ionization efficiency and sensitivity, are often employed. creative-proteomics.com

Table 2: Key Considerations for Quantitative GSL Analysis

| Consideration | Description |

|---|---|

| Internal Standards | Addition of known amounts of isotopically labeled or structurally similar lipids for accurate quantification. |

| Ionization Efficiency | The efficiency with which a GSL molecule is converted into a gas-phase ion, which can vary between different GSL species. |

| Matrix Effects | The influence of other components in the sample on the ionization of the analyte, which can lead to ion suppression or enhancement. |

| Linear Dynamic Range | The concentration range over which the instrument response is directly proportional to the analyte concentration. |

| Limit of Detection (LOD) and Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably detected and quantified, respectively. |

Imaging Mass Spectrometry for Subcellular Localization

Understanding the spatial distribution of Catacerebroside C within cells and tissues is critical to unraveling its specific functions. Imaging mass spectrometry (IMS) is a powerful technique that allows for the visualization of the distribution of molecules, including lipids, directly in tissue sections without the need for labels. nsf.gov

Several IMS techniques are available, each with its own advantages in terms of spatial resolution and sensitivity:

Matrix-Assisted Laser Desorption/Ionization (MALDI)-IMS: This is a widely used technique for imaging a broad range of biomolecules. nih.gov A thin layer of a matrix compound is applied to the tissue section, which co-crystallizes with the analytes. A laser is then rastered across the sample, desorbing and ionizing the analytes for mass analysis. MALDI-IMS can provide spatial resolutions down to the single-cell level. frontiersin.org

Desorption Electrospray Ionization (DESI)-IMS: DESI is an ambient ionization technique that uses a charged solvent spray to desorb and ionize molecules from a surface. columbia.edu It is particularly useful for analyzing samples under ambient conditions with minimal sample preparation.

Secondary Ion Mass Spectrometry (SIMS): SIMS uses a focused primary ion beam to bombard the sample surface, causing the emission of secondary ions that are then analyzed by the mass spectrometer. columbia.edu SIMS offers very high spatial resolution, enabling subcellular and even organelle-level imaging. frontiersin.orgmdpi.com Nanoscale SIMS (NanoSIMS) can achieve a spatial resolution of 50 nm. columbia.edu

IMS has been instrumental in revealing the heterogeneous distribution of lipids in various tissues and has the potential to map the precise location of Catacerebroside C in different cellular compartments. nsf.govfrontiersin.org For example, IMS studies have shown that specific GSLs are enriched in lipid rafts, which are specialized microdomains within the plasma membrane involved in cell signaling. nih.gov

Emerging Technologies for Glycosphingolipid Analysis

The field of GSL analysis is continuously evolving, with new technologies emerging to address the existing challenges of sensitivity, isomer separation, and in-depth structural characterization.

Ion Mobility Spectrometry (IMS): When coupled with mass spectrometry (IM-MS), ion mobility provides an additional dimension of separation based on the size, shape, and charge of the ions. This can help to separate isomeric GSLs that are indistinguishable by mass alone. nih.gov

Advanced Fragmentation Techniques: Novel fragmentation methods, such as ultraviolet photodissociation (UVPD), are being developed to provide more detailed structural information from MS/MS experiments, including the precise location of double bonds and other modifications within the lipid structure.

Data-Independent Acquisition (DIA): DIA is a mass spectrometry approach where all ions within a selected mass range are fragmented, providing a comprehensive MS/MS dataset. news-medical.net This can be particularly useful for identifying and quantifying low-abundance lipids in complex mixtures.

Endoglycoceramidase-based Workflows: The use of endoglycoceramidases, enzymes that specifically cleave the glycosidic bond between the glycan and ceramide moieties, facilitates the analysis of the GSL glycan headgroups. nih.gov This approach allows for high-throughput profiling of the GSL glycome. avantiresearch.comnih.gov

These emerging technologies, often used in combination, are pushing the boundaries of GSL analysis, enabling a more complete and detailed understanding of the GSL lipidome and the specific roles of individual species like Catacerebroside C in health and disease.

Research Prospects and Emerging Areas for Catacerebroside C

Potential as Research Tools and Probes

The unique structure of Catacerebroside C makes it a compelling candidate for development into specialized research tools to investigate cellular processes. The broader class of GSLs is known to be integral to membrane structure and function, and synthetic GSLs are increasingly used as probes for live-cell imaging. frontiersin.org

Future research could focus on synthesizing analogs of Catacerebroside C that incorporate reporter molecules. For instance, the introduction of azide (B81097) or alkyne groups would permit the attachment of fluorophores via bioorthogonal "click" chemistry. Such fluorescently-labeled probes could be used to:

Visualize the localization and dynamics of specific GSLs within the plasma membrane of living cells.

Track the intracellular trafficking of GSLs through the endoplasmic reticulum and Golgi apparatus. nih.gov

Investigate the role of GSLs in the formation and function of membrane microdomains, or lipid rafts. frontiersin.org

By creating these molecular probes, researchers could gain deeper insights into the specific interactions and functions of GSLs that share structural similarities with Catacerebroside C.

Contribution to Understanding Fundamental Cellular Biology

Glycosphingolipids are crucial for a variety of fundamental biological processes, including cell adhesion, signal transduction, and cell-cell interactions. nih.gov Fungal GSLs, in particular, are vital for hyphal growth, cell polarization, and maintaining fungal fitness. frontiersin.org

Although no specific biological activity has yet been formally ascribed to Catacerebroside C, its unique structure suggests it could play a specialized role within the fungal cell. healing-mushrooms.net Research into this compound could contribute to a deeper understanding of:

Membrane Architecture: The novel 2,3-dihydroxy fatty acyl chain of Catacerebroside C could influence membrane fluidity, curvature, and the organization of lipid rafts in ways distinct from other GSLs. healing-mushrooms.netfrontiersin.org

Cell Signaling: As GSLs are known to modulate signal transduction pathways, Catacerebroside C could be involved in signaling cascades specific to Catathelasma ventricosa or related fungi. nih.gov

Host-Pathogen Interactions: In pathogenic fungi, GSLs can be pivotal for virulence and interaction with host cells. While C. ventricosa is not a pathogen, studying its unique GSLs could provide comparative insights into the roles of these molecules in fungal biology.

Development of Modulators for Glycosphingolipid Metabolism

The enzymes involved in the biosynthesis of GSLs are emerging as important targets for therapeutic development. For example, inhibiting glucosylceramide synthase has shown promise in models of kidney disease and in improving insulin (B600854) sensitivity. nih.govnih.gov The biosynthetic pathway of GSLs is generally conserved among fungi, beginning with the condensation of serine and palmitoyl-CoA. nih.gov

The unique 2,3-dihydroxy fatty acyl structure of Catacerebroside C implies the existence of specific, and possibly novel, hydroxylases in its biosynthetic pathway. healing-mushrooms.net Future research could focus on:

Identifying and characterizing the specific enzymes responsible for the dihydroxylation of the fatty acyl chain in the biosynthesis of Catacerebroside C.

Developing specific inhibitors for these enzymes, which could serve as highly targeted tools to study the consequences of depleting this particular type of GSL in fungi.

Exploring whether these enzymes or their substrates have homologs in other organisms and what their functions might be.

Understanding the synthesis of Catacerebroside C could therefore open doors to new strategies for modulating GSL metabolism for research or therapeutic purposes.

Applications in Glycobiology and Membrane Biochemistry Research

Catacerebroside C and its analogs hold potential as valuable tools in the fields of glycobiology and membrane biochemistry. The study of GSLs helps to unravel the complex "glycocalyx" that coats cells and mediates interactions with the extracellular environment.

Potential research applications include:

Lectin Binding Studies: Investigating the binding affinity of Catacerebroside C to various lectins (carbohydrate-binding proteins) could reveal novel glycan-protein interactions and help identify endogenous receptors. researchgate.net

Artificial Membrane Studies: Incorporating Catacerebroside C into model lipid bilayers would allow researchers to study its specific effects on membrane physical properties, such as thickness, fluidity, and phase behavior.

Comparative Glycobiology: The structure of Catacerebroside C, being distinct from mammalian GSLs, can be used in comparative studies to highlight the structural and functional evolution of these lipids across different kingdoms of life. nih.gov

Future Directions in Synthetic and Biosynthetic Research

The novel structure of Catacerebroside C presents both challenges and opportunities for chemical synthesis and biosynthetic studies.